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Compound of Interest

Compound Name: 1-(4-Chlorophenoxy)acetone

Cat. No.: B107787

An In-depth Technical Guide to the Reactivity of the Ketone Group in 1-(4-
Chlorophenoxy)acetone for Synthetic and Medicinal Chemistry Applications

Abstract

1-(4-Chlorophenoxy)acetone is a versatile bifunctional molecule that serves as a valuable
intermediate in synthetic and medicinal chemistry. Its structure, featuring a reactive ketone
group and a chemically stable chlorophenoxy moiety, allows for a wide range of chemical
transformations. The chlorophenoxy group is a common feature in many biologically active
compounds, making this scaffold particularly attractive for the development of novel
pharmaceutical agents and agrochemicals.[1][2][3] This technical guide provides a
comprehensive analysis of the reactivity of the ketone functional group within 1-(4-
Chlorophenoxy)acetone. We will explore key transformations including reduction, reductive
amination, and aldol condensation, providing not only detailed experimental protocols but also
the underlying mechanistic rationale and strategic considerations for each reaction. This
document is intended for researchers, scientists, and drug development professionals seeking
to leverage this scaffold in their synthetic programs.

Introduction to 1-(4-Chlorophenoxy)acetone: A
Scaffold of Interest
Molecular Structure and Physicochemical Properties
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1-(4-Chlorophenoxy)acetone, with the IUPAC name 1-(4-chlorophenoxy)propan-2-one,
possesses a unique combination of functional groups: an aromatic ether and a ketone.[4] The
ether linkage provides metabolic stability in many biological systems, while the ketone offers a
reactive handle for extensive derivatization. The electron-withdrawing nature of the 4-
chlorophenyl group subtly influences the reactivity of the adjacent ketone, primarily through
inductive effects transmitted via the ether oxygen and methylene spacer.

Table 1: Physicochemical Properties of 1-(4-Chlorophenoxy)acetone

Property Value Source

CAS Number 18859-35-3 [4]

Molecular Formula CoHsCIO2 Calculated

Molecular Weight 184.62 g/mol Calculated
1-(4-chlorophenoxy)propan-2-

IUPAC Name ( P y)prop [4]

one

Expected to be a liquid or low-
Appearance ] ) General Knowledge
melting solid

Significance in Medicinal Chemistry and Agrochemicals

The 1-(4-Chlorophenoxy)acetone core is a privileged scaffold. The chlorophenoxy group is
present in numerous commercial products and clinical candidates, including the antifungal
agent Climbazole and intermediates for fungicides like difenoconazole.[1][2] Its presence can
enhance binding affinity to biological targets and improve pharmacokinetic properties. The
ketone group serves as a critical attachment point for introducing diversity, enabling the
synthesis of large chemical libraries for high-throughput screening. By modifying this position,
chemists can systematically probe the structure-activity relationship (SAR) of a lead compound.

Overview of Ketone Reactivity

The reactivity of 1-(4-Chlorophenoxy)acetone is dominated by the chemistry of its ketone
group. The carbonyl carbon is electrophilic and susceptible to attack by nucleophiles, while the
adjacent a-protons on the methyl group are acidic and can be removed by a base to form a
nucleophilic enolate. This dual reactivity allows for a diverse set of transformations.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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